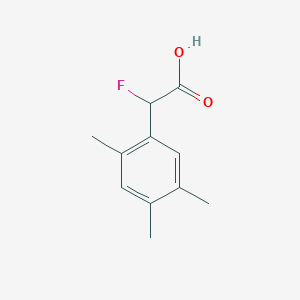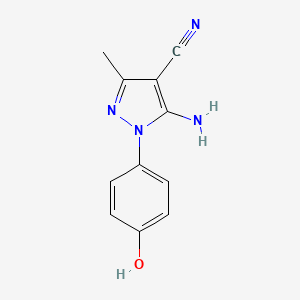
2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid is an organic compound with the molecular formula C11H13FO2 It is a derivative of acetic acid where the hydrogen atom in the alpha position is replaced by a 2-fluoro-2-(2,4,5-trimethylphenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid typically involves the fluorination of 2-(2,4,5-trimethylphenyl)acetic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and fluorination, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit specific enzymes or modulate receptor activity, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 2-Fluorophenylacetic acid
- 2-Fluoro-4-nitrophenylacetic acid
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
Comparison: Compared to these similar compounds, 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid is unique due to the presence of the 2,4,5-trimethylphenyl group, which can influence its chemical reactivity and biological activity. The trimethylphenyl group can provide steric hindrance and electronic effects that differentiate it from other fluorinated acetic acids.
Propriétés
Formule moléculaire |
C11H13FO2 |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
2-fluoro-2-(2,4,5-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO2/c1-6-4-8(3)9(5-7(6)2)10(12)11(13)14/h4-5,10H,1-3H3,(H,13,14) |
Clé InChI |
MLBLVMVNFSASLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C(C(=O)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(13S,17R)-16-(3,4-dichlorobenzoyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13077481.png)
![1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13077496.png)

![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)

![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)



![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)
